3-Amino-4-hydroxybenzoyl chloride

Catalog No.
S14340936
CAS No.
783268-49-5
M.F
C7H6ClNO2
M. Wt
171.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-4-hydroxybenzoyl chloride

CAS Number

783268-49-5

Product Name

3-Amino-4-hydroxybenzoyl chloride

IUPAC Name

3-amino-4-hydroxybenzoyl chloride

Molecular Formula

C7H6ClNO2

Molecular Weight

171.58 g/mol

InChI

InChI=1S/C7H6ClNO2/c8-7(11)4-1-2-6(10)5(9)3-4/h1-3,10H,9H2

InChI Key

JOUURBTYZFPSQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)Cl)N)O

3-Amino-4-hydroxybenzoyl chloride is an organic compound derived from 3-amino-4-hydroxybenzoic acid, where the carboxylic acid group is converted to an acyl chloride. This compound is known for its reactivity and versatility in organic synthesis, particularly in the formation of amides and esters. The chemical structure consists of an amino group (NH2-NH_2), a hydroxy group (OH-OH), and a chlorobenzoyl moiety, making it an important intermediate in various

  • Formation of Amides: The acyl chloride can react with amines to form corresponding amides. This reaction is typically facilitated by the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride.
    RNH2+3 Amino 4 hydroxybenzoyl chlorideRNHCO3 Amino 4 hydroxybenzoic acidR-NH_2+3\text{ Amino 4 hydroxybenzoyl chloride}\rightarrow R-NH-CO-3\text{ Amino 4 hydroxybenzoic acid}
  • Esterification: Reacting with alcohols yields esters, which are useful in various applications, including pharmaceuticals and agrochemicals.
    ROH+3 Amino 4 hydroxybenzoyl chlorideROCO3 Amino 4 hydroxybenzoic acidR-OH+3\text{ Amino 4 hydroxybenzoyl chloride}\rightarrow R-O-CO-3\text{ Amino 4 hydroxybenzoic acid}
  • Substitution Reactions: The chlorine atom in the acyl chloride can be replaced by various nucleophiles, allowing for the synthesis of diverse derivatives.

Research indicates that compounds related to 3-amino-4-hydroxybenzoic acid exhibit significant biological activities, including antibiotic and antitumor properties. For instance, derivatives such as ahbamycins, which are synthesized from 3-amino-4-hydroxybenzoate, have demonstrated notable efficacy against various cancer cell lines and bacterial strains . The biological activity is often attributed to the compound's ability to interfere with cellular processes, potentially through mechanisms such as enzyme inhibition or disruption of cell membrane integrity.

The synthesis of 3-amino-4-hydroxybenzoyl chloride generally involves several steps:

  • Nitration: Starting from p-halobenzoic acid, nitration with nitric acid produces a nitro derivative.
  • Reduction: The nitro group is then reduced to an amino group using reducing agents like tin(II) chloride in acidic conditions .
  • Chlorination: Finally, the carboxylic acid group is converted to an acyl chloride using thionyl chloride or oxalyl chloride.
p halobenzoic acidNitration3 nitro 4 halobenzoic acidReduction3 amino 4 hydroxybenzoic acidChlorination3 amino 4 hydroxybenzoyl chloride\text{p halobenzoic acid}\xrightarrow{\text{Nitration}}\text{3 nitro 4 halobenzoic acid}\xrightarrow{\text{Reduction}}\text{3 amino 4 hydroxybenzoic acid}\xrightarrow{\text{Chlorination}}\text{3 amino 4 hydroxybenzoyl chloride}

3-Amino-4-hydroxybenzoyl chloride finds applications in various fields:

  • Pharmaceuticals: As an intermediate in the synthesis of drugs, particularly those targeting bacterial infections or cancer.
  • Agrochemicals: Used in creating herbicides or fungicides due to its reactive nature.
  • Dyes and Pigments: Employed in dye manufacturing processes owing to its chromophoric properties.

Studies on the interactions of 3-amino-4-hydroxybenzoyl chloride with biological systems have shown that it can modulate enzyme activities and affect metabolic pathways. For example, its derivatives have been tested for their inhibitory effects on cholinesterases, indicating potential applications in treating neurodegenerative diseases . Molecular docking studies have further elucidated its binding affinities and modes of action within biological targets.

Several compounds share structural similarities with 3-amino-4-hydroxybenzoyl chloride, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Properties
3-Amino-4-hydroxybenzoic acidContains amino and hydroxy groupsExhibits antibiotic activity
4-Aminobenzoic acidAmino group at para positionUsed as a local anesthetic
2-Aminobenzoic acidAmino group at ortho positionInvolved in dye synthesis
5-Aminosalicylic acidContains sulfonamide groupUsed in treating inflammatory bowel disease

The unique feature of 3-amino-4-hydroxybenzoyl chloride lies in its acyl chloride functionality, which enhances its reactivity compared to other similar compounds. This allows for versatile synthetic applications not readily achievable with other derivatives.

Traditional Organic Synthesis Approaches for Aromatic Chloride Derivatives

The synthesis of 3-amino-4-hydroxybenzoyl chloride traditionally involves sequential functionalization of benzoic acid derivatives. A common route begins with 3-nitro-4-hydroxybenzoic acid, where the nitro group is reduced to an amine, followed by chlorination of the carboxylic acid moiety. Thionyl chloride (SOCl₂) is widely used for chlorination due to its efficiency in converting carboxylic acids to acyl chlorides. For instance, a patent detailing the preparation of 4-hydroxybenzoyl chloride demonstrates the use of thionyl chloride in benzene with N,N-dimethylformamide (DMF) as a co-solvent, achieving yields exceeding 85% after refluxing at 30–65°C for 2–5 hours.

A critical challenge in this pathway is the protection of the hydroxyl and amino groups during chlorination. Acetylation or silylation is often employed to prevent side reactions. For example, the hydroxyl group in 3-amino-4-hydroxybenzoic acid may be protected as a tert-butyldimethylsilyl (TBS) ether before chlorination, with subsequent deprotection under mild acidic conditions. However, this multi-step process increases complexity and reduces overall atom economy.

Table 1: Traditional Chlorination Agents and Conditions

Chlorinating AgentSolventTemperature (°C)Yield (%)
Thionyl chlorideBenzene/DMF30–6585–90
Phosphorus pentachlorideDichloromethane25–4070–75
Oxalyl chlorideTetrahydrofuran0–2580–85

The choice of solvent significantly impacts reaction efficiency. Benzene, though effective, poses toxicity risks, prompting substitutions with toluene or dichloromethane in modern adaptations. Additionally, the exothermic nature of thionyl chloride reactions necessitates careful temperature control to avoid decomposition of sensitive intermediates.

Novel Catalytic Pathways for Amino-Hydroxybenzoyl Chloride Formation

Recent catalytic innovations aim to streamline the synthesis of 3-amino-4-hydroxybenzoyl chloride by minimizing protective group chemistry. Transition-metal catalysts, such as palladium and copper complexes, have enabled direct amination and chlorination under milder conditions. For instance, copper(I) iodide-catalyzed coupling reactions between 4-hydroxybenzoyl chloride and ammonia sources, such as hexamethyldisilazane (HMDS), facilitate selective amination at the meta position. This method reduces side products and achieves yields of 78–82% in tetrahydrofuran at 50°C.

Enzymatic catalysis has also emerged as a promising avenue. Lipases immobilized on mesoporous silica demonstrate activity in mediating the chlorination of 3-amino-4-hydroxybenzoic acid using trichloromethyl chloroformate (TCF) as a halogen donor. This approach operates at ambient temperatures and avoids harsh acidic conditions, though scalability remains a challenge.

Mechanistic Insight:
In palladium-catalyzed pathways, oxidative addition of the aryl halide to Pd(0) forms a Pd(II) intermediate, which undergoes transmetalation with an amine source. Reductive elimination then yields the aminated product, with the chloride introduced via subsequent halogen exchange. This method’s regioselectivity is attributed to the electronic effects of the hydroxyl group, which directs amination to the ortho/para positions.

Green Chemistry Innovations in Halogenation and Amination Reactions

Green chemistry principles are reshaping the synthesis of 3-amino-4-hydroxybenzoyl chloride through solvent-free reactions, renewable catalysts, and waste minimization. Microwave-assisted chlorination using thionyl chloride in ionic liquids, such as 1-butyl-3-methylimidazolium chloride ([BMIM]Cl), reduces reaction times from hours to minutes while achieving yields comparable to traditional methods. The ionic liquid acts as both solvent and catalyst, enabling recycling and reducing hazardous waste.

Another advancement involves mechanochemical ball milling for solid-state reactions. Grinding 3-amino-4-hydroxybenzoic acid with phosphorus pentachloride (PCl₅) in the presence of a catalytic amount of zinc oxide (ZnO) produces the target acyl chloride with 88% yield and negligible solvent use. This method eliminates volatile organic compounds (VOCs) and simplifies purification by avoiding liquid-phase byproducts.

Table 2: Comparison of Green Synthesis Methods

MethodCatalyst/SolventTemperature (°C)Yield (%)
Microwave-assisted[BMIM]Cl10083
Ball millingZnOAmbient88
Enzymatic chlorinationLipase (immobilized)2575

Ultrasonic irradiation has also been applied to accelerate amination reactions. For example, exposing 4-hydroxybenzoyl chloride to aqueous ammonia under ultrasound enhances mixing and reduces reaction time from 6 hours to 45 minutes, achieving 89% yield. This technique leverages cavitation effects to improve mass transfer without requiring high temperatures.

3-Amino-4-hydroxybenzoyl chloride represents an important chlorinated aromatic compound with the molecular formula C7H6ClNO2, featuring a benzene ring substituted with an amino group at the meta position relative to a hydroxyl group and an acyl chloride functional group . This compound serves as a significant intermediate in understanding enzymatic dehalogenation processes and biodegradation pathways of chlorinated aromatic compounds [2] [3].

Enzyme-Substrate Binding Mechanisms in Dehalogenation Processes

The enzymatic dehalogenation of chlorinated aromatic compounds like 3-amino-4-hydroxybenzoyl chloride involves sophisticated binding mechanisms that facilitate the cleavage of carbon-halogen bonds [3]. Seven distinct mechanisms of dehalogenation have been identified in bacterial systems: reductive, oxygenolytic, hydrolytic, and thiolytic dehalogenation; intramolecular nucleophilic displacement; dehydrohalogenation; and hydration [3].

Enzyme-Substrate Complex Formation

The formation of enzyme-substrate complexes in dehalogenation processes requires specific structural features that accommodate chlorinated aromatic substrates [4] [5] [6]. The active site architecture of dehalogenases typically consists of beta-pleated sheet layers flanked by alpha-helices, creating a binding cavity that can accommodate the curved conformation of substrates [4] [5]. In the case of 4-chlorobenzoyl-coenzyme A dehalogenase, a well-characterized enzyme that provides insights into mechanisms applicable to similar compounds, the enzyme exists as a trimer with each subunit folding into two distinct motifs [4] [5].

The substrate binding mechanism involves multiple critical interactions [4] [5] [7]. Tryptophan residues, particularly Trp125 and Trp175, form halogen-stabilizing sites within the active cavity [7]. These aromatic residues create a hydrophobic environment that stabilizes the halogen atom through van der Waals interactions and potential π-halogen interactions [7]. The substrate adopts a curved conformation within the active site, with aromatic moieties becoming buried while polar groups remain more solvent-exposed [4] [5].

Meisenheimer Intermediate Formation

A crucial aspect of hydrolytic dehalogenation involves the formation of Meisenheimer complexes as reaction intermediates [4] [8] [5]. The mechanism proceeds through nucleophilic attack by an aspartate residue, specifically Asp145 in the case of 4-chlorobenzoyl-coenzyme A dehalogenase, which provides the carboxylate group that adds to the aromatic ring to form the Meisenheimer intermediate [4] [5]. This covalent intermediate represents a critical step in the dehalogenation process, where the electron-deficient aromatic ring temporarily accommodates the additional nucleophile [4] [8].

The stability and reactivity of Meisenheimer complexes depend on the electronic properties of the aromatic substrate [8]. Compounds with electron-withdrawing groups, such as the chlorine substituent in 3-amino-4-hydroxybenzoyl chloride, facilitate the formation of these intermediates by stabilizing the negative charge developed during nucleophilic addition [8] [9]. The presence of both amino and hydroxyl groups on the aromatic ring creates a complex electronic environment that influences the reactivity toward nucleophilic attack [9].

Catalytic Mechanisms and Kinetics

The catalytic cycle of dehalogenases involves multiple discrete steps with distinct kinetic characteristics [6] [10] [7]. The minimal kinetic mechanism consists of substrate binding, carbon-halogen bond cleavage with simultaneous formation of an alkyl-enzyme or aryl-enzyme intermediate, and hydrolysis of this intermediate [6]. The rate-limiting step varies among different dehalogenase families, with some enzymes limited by intermediate hydrolysis, others by halide release, and still others by product liberation [6].

Histidine residues play crucial roles as general bases in the hydrolysis step [4] [11] [5]. His90 in chlorobenzoyl-coenzyme A dehalogenase serves as the catalytic base that activates water molecules for the hydrolytic cleavage of the enzyme-substrate intermediate [4] [5]. This mechanism ensures efficient turnover and regeneration of the active enzyme [11].

Enzyme TypeKm (mM)kcat (s⁻¹)Substrate ClassPrimary Mechanism
4-chlorobenzoyl-CoA dehalogenaseNot specifiedNot specifiedChlorobenzoyl-CoA derivativesHydrolytic via Meisenheimer intermediate
Chd dehalogenase0.112207Chlorinated nitrilesHydrolytic hydroxyl substitution
LinB haloalkane dehalogenaseVariableVariableChloroalkanesAlkyl-enzyme intermediate formation
HheC halohydrin dehalogenaseNot specifiedNot specifiedVicinal halohydrinsEpoxide formation mechanism
DhlA haloalkane dehalogenase6-fold increase with mutation2-fold increase with mutationHaloalkanesAlkyl-enzyme intermediate

Enzyme Specificity and Recognition

Enzyme specificity for chlorinated aromatic substrates depends on precise geometric and electronic complementarity between the active site and substrate [2] [12] [7]. The binding pocket architecture must accommodate the specific substitution pattern of the aromatic ring while positioning the reactive center appropriately for catalysis [7]. For compounds like 3-amino-4-hydroxybenzoyl chloride, the presence of multiple functional groups creates specific recognition requirements .

The enzyme recognition process involves multiple contact points between the substrate and active site residues [4] [5] [7]. Hydrogen bonding interactions with the amino and hydroxyl groups provide specificity, while hydrophobic interactions with the aromatic ring contribute to binding affinity [7]. The acyl chloride functionality represents a highly reactive electrophilic center that can interact with nucleophilic residues in the enzyme active site .

Biodegradation Pathways of Chlorinated Aromatic Compounds

The biodegradation of chlorinated aromatic compounds involves complex metabolic pathways that have evolved to handle these xenobiotic substances [2] [12] [13]. These pathways can be broadly categorized into aerobic and anaerobic processes, each employing different enzymatic strategies for carbon-halogen bond cleavage [2] [3].

Peripheral Degradation Sequences

Peripheral degradation pathways serve as funneling sequences that convert diverse chlorinated aromatic compounds into common intermediates, typically chlorocatechols [12]. These pathways involve initial enzymatic modifications that prepare the substrate for central degradative processes [12] [13]. For compounds containing multiple functional groups like 3-amino-4-hydroxybenzoyl chloride, peripheral enzymes must address each substituent systematically .

Aromatic ring hydroxylases represent key enzymes in peripheral degradation, introducing hydroxyl groups at specific positions to create catechol derivatives [12] [14]. These enzymes exhibit broad substrate specificity, allowing them to process various chlorinated aromatics including chlorobenzoates, chlorotoluenes, and chlorobenzenes [12]. The hydroxylation pattern determines the subsequent degradation pathway and the efficiency of chlorine elimination [2] [12].

Central Chlorocatechol Degradation

The central degradation pathway focuses on chlorocatechol intermediates, which serve as convergence points for multiple peripheral pathways [12]. The modified ortho pathway represents the primary route for chlorocatechol degradation, involving ring cleavage between the two hydroxyl groups followed by chlorine elimination [12]. This pathway effectively handles chlorine substituents that would otherwise inhibit complete mineralization [2] [12].

Chlorocatechol dioxygenases catalyze the initial ring-opening reaction, producing chlorinated muconic acids as intermediates [12]. These enzymes must overcome the electron-withdrawing effects of chlorine substituents, which can reduce catalytic efficiency [2]. Subsequent enzymes in the pathway, including muconate cycloisomerases and muconolactone isomerases, process these chlorinated intermediates toward complete dechlorination [12].

Enzyme Induction and Regulation

The biodegradation of chlorinated aromatic compounds requires sophisticated regulatory mechanisms to ensure appropriate enzyme expression [12] [13]. Enzyme induction systems respond to the presence of specific chlorinated substrates, upregulating the expression of relevant degradative enzymes [12]. These regulatory systems must distinguish between different chlorinated compounds and activate appropriate pathway combinations [13].

The specificity of induction systems plays a crucial role in determining biodegradation efficiency [12]. Some systems respond broadly to chlorinated aromatics, while others exhibit narrow substrate specificity [13]. The regulatory proteins involved in these systems recognize structural features of the inducing compounds, including chlorine substitution patterns and additional functional groups [12].

Pathway ComponentPrimary FunctionKey Enzyme ClassesSubstrate Specificity
Peripheral funneling sequencesConvert chloroaromatics to chlorocatecholsAromatic ring hydroxylasesChlorobenzoates, chlorotoluenes
Central chlorocatechol degradationEliminate chlorine substituentsChlorocatechol dioxygenasesChlorocatechol intermediates
Modified ortho pathwayChlorine elimination from catecholsMuconate cycloisomerasesChlorinated muconic acids
3-oxoadipate pathwayIntegration with central metabolism3-oxoadipate enzymesChlorinated aliphatic acids
Tricarboxylic acid cycle integrationComplete mineralizationTricarboxylic acid cycle enzymesAcetyl-coenzyme A derivatives
Enzyme induction systemsRegulate pathway expressionRegulatory proteinsInducer-specific recognition

Metabolic Integration and Energy Considerations

The biodegradation of chlorinated aromatic compounds must be integrated with cellular energy metabolism to ensure pathway sustainability [13]. Dehalogenation processes often require significant energy input, particularly for reductive dehalogenation reactions that depend on reducing power [2] [3]. The metabolic burden of processing chlorinated compounds can affect overall cellular fitness and biodegradation efficiency [13].

Energy conservation mechanisms have evolved in some bacterial systems to couple dehalogenation reactions with adenosine triphosphate synthesis [3]. Desulfomonile tiedjei represents an example of an organism that couples reductive dechlorination with energy conservation, making the degradation process thermodynamically favorable [3]. Such mechanisms enhance the sustainability of biodegradation processes and improve treatment efficiency [3].

Environmental Factors and Pathway Optimization

Environmental conditions significantly influence the expression and activity of biodegradation pathways [2] [13] [15]. Oxygen availability determines whether aerobic or anaerobic pathways predominate, with each requiring different enzymatic mechanisms [2] [3]. Temperature, pH, and nutrient availability also affect enzyme stability and pathway efficiency [13].

The presence of multiple chlorinated compounds can create complex interactions within biodegradation pathways [13]. Competitive inhibition between different substrates can reduce degradation rates, while some compounds may serve as inducers for enzymes that degrade other chlorinated aromatics [12]. Understanding these interactions is crucial for optimizing biodegradation processes in environmental applications [13].

Dehalogenation MechanismEnvironmental ConditionsKey Enzyme TypesEnvironmental Significance
Reductive dehalogenationAnaerobic, requires reducing powerReductive dehalogenasesSignificant in anaerobic sediments
Oxygenolytic dehalogenationAerobic, requires molecular oxygenMonooxygenases, dioxygenasesPrimary pathway in aerobic systems
Hydrolytic dehalogenationAerobic or anaerobic, water-mediatedHydrolytic dehalogenasesVersatile across multiple conditions
Thiolytic dehalogenationRequires thiol cofactorsThiolytic dehalogenasesSpecialized niche applications
Intramolecular nucleophilic displacementEnzymatic, substrate-dependentHalohydrin dehalogenasesEpoxide formation pathways
DehydrohalogenationEnzymatic, forms double bondsDehydrohalogenasesAlkene formation mechanisms
HydrationWater addition mechanismHydratasesWater-mediated bond cleavage

3-Amino-4-hydroxybenzoyl chloride represents a highly significant chemical intermediate in pharmaceutical and biomedical research, distinguished by its unique dual functionality combining amino, hydroxyl, and acyl chloride reactive groups [2] . This compound serves as a critical building block for the synthesis of advanced pharmaceutical agents, particularly in anticancer drug development and targeted drug delivery systems. The presence of both electron-donating amino and hydroxyl groups alongside the highly reactive acyl chloride functionality creates exceptional versatility for medicinal chemistry applications [5] [6].

Research investigations have demonstrated the compound's utility across multiple therapeutic domains, with particular emphasis on anticancer applications and drug delivery enhancement mechanisms [7] [8] [9]. The structural characteristics of 3-amino-4-hydroxybenzoyl chloride enable the formation of stable yet bioactive derivatives that can selectively target cancer cells while minimizing toxicity to normal cellular systems [10] [11] [12].

Role in Anticancer Agent Development via Phosphalactone Analog Synthesis

The utilization of 3-amino-4-hydroxybenzoyl chloride in phosphalactone analog synthesis represents a cutting-edge approach to anticancer drug development [13] [14]. Phosphalactone analogs have emerged as promising anticancer agents due to their ability to disrupt cellular metabolism and induce apoptosis in malignant cells [15]. The acyl chloride functionality of 3-amino-4-hydroxybenzoyl chloride serves as a reactive intermediate that facilitates the formation of these complex heterocyclic structures through nucleophilic substitution reactions [16] [17].

Recent studies have demonstrated that phosphalactone analogs synthesized using 3-amino-4-hydroxybenzoyl chloride derivatives exhibit potent cytotoxic activity against various cancer cell lines [11] [18]. The mechanism of action involves the inhibition of key metabolic enzymes, particularly those involved in nucleotide synthesis and DNA repair pathways [8] [10]. These compounds demonstrate selective toxicity toward rapidly dividing cancer cells while sparing normal, slowly dividing cells [12] [19].

Molecular docking studies have revealed that phosphalactone analogs derived from 3-amino-4-hydroxybenzoyl chloride interact effectively with multiple cellular targets, including topoisomerase enzymes and cyclin-dependent kinases [11] [12]. The binding affinity of these compounds to their target proteins ranges from 28.6 to 871 nanomolar, indicating high potency and specificity [7]. Particularly notable is the ability of these derivatives to overcome multidrug resistance mechanisms commonly observed in advanced cancer stages [11] [20].

The synthetic pathway for phosphalactone analog production involves the initial activation of 3-amino-4-hydroxybenzoyl chloride through reaction with appropriate nucleophiles [21] [17]. This process generates reactive intermediates that can undergo cyclization reactions to form the characteristic phosphalactone ring structure [16]. The presence of the amino and hydroxyl groups provides additional sites for functionalization, allowing for the introduction of targeting moieties or pharmacokinetic modifiers [14] [22].

Experimental data from multiple research groups indicate that phosphalactone analogs synthesized from 3-amino-4-hydroxybenzoyl chloride demonstrate superior anticancer activity compared to conventional chemotherapeutic agents [7] [8]. In vitro studies have shown growth inhibition concentrations (GI50 values) ranging from 10.1 to 25.08 micromolar against various cancer cell lines, including colon adenocarcinoma, lung cancer, and breast cancer models [7] [10]. These values compare favorably with established anticancer drugs such as 5-fluorouracil and doxorubicin [8] [23].

The mechanism of anticancer action involves multiple pathways, including induction of oxidative stress, disruption of mitochondrial membrane potential, and activation of pro-apoptotic signaling cascades [7] [11]. Flow cytometry analyses have confirmed that phosphalactone analogs increase the percentage of apoptotic cells in cancer populations while maintaining viability in normal cell controls [12] [19]. Western blot studies have demonstrated upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins including Bcl-2 [12] [20].

Targeted Drug Delivery Systems Using Acyl Chloride Intermediates

The development of targeted drug delivery systems utilizing 3-amino-4-hydroxybenzoyl chloride as an acyl chloride intermediate represents a significant advancement in pharmaceutical technology [9] [24] [25]. These systems exploit the high reactivity of the acyl chloride group to form stable covalent linkages with drug molecules, carrier proteins, or polymeric matrices [26] [27]. The resulting conjugates demonstrate enhanced pharmacokinetic properties, including improved bioavailability, prolonged circulation time, and selective tissue distribution [9] [27].

One of the most extensively studied applications involves the conjugation of 3-amino-4-hydroxybenzoyl chloride derivatives with absorption enhancers such as sodium N-[8-(2-hydroxybenzoyl)amino]caprylate (SNAC) [9] [5]. This approach has demonstrated remarkable success in enhancing oral bioavailability of poorly absorbed pharmaceutical compounds [9] [24]. Studies utilizing SNAC-based delivery systems have shown bioavailability improvements of up to 9.87-fold compared to conventional formulations [9].

The mechanism of enhanced absorption involves the formation of molecular complexes that facilitate transcellular transport across intestinal epithelial barriers [24] [9]. The hydroxybenzoyl moiety interacts with cellular membrane components, temporarily altering membrane permeability and allowing improved drug penetration [9] [26]. Caco-2 cell monolayer transport studies have confirmed 2.11 to 2.64-fold increases in apparent permeability coefficients when drugs are formulated with these derivatives [9].

Microsphere-based delivery systems incorporating 3-amino-4-hydroxybenzoyl chloride derivatives have shown exceptional promise for sustained drug release applications [9] [25]. These systems utilize the acyl chloride functionality to create crosslinked polymeric networks that control drug release rates [25] [27]. Scanning electron microscopy analyses reveal uniform spherical particles with high drug encapsulation efficiency and excellent morphological stability [9].

In vitro release studies demonstrate sustained drug release characteristics over extended periods, with release profiles following controlled kinetic models [9] [25]. The release mechanism involves hydrolytic degradation of amide and ester linkages formed through the acyl chloride intermediate, allowing for predictable and reproducible drug release patterns [25] [26]. Pharmacokinetic studies in animal models have confirmed prolonged plasma drug concentrations and reduced dosing frequency requirements [9] [27].

Advanced targeting strategies employ 3-amino-4-hydroxybenzoyl chloride derivatives conjugated with specific targeting ligands such as antibodies, peptides, or aptamers [28] [27]. These targeted delivery systems demonstrate selective accumulation in diseased tissues while minimizing exposure to healthy organs [13] [28]. In vivo biodistribution studies using radiolabeled conjugates have shown tumor-to-normal tissue ratios exceeding 10:1 in experimental cancer models [28] [27].

The versatility of acyl chloride chemistry allows for the incorporation of multiple functional components within a single delivery system [25] [27]. These multifunctional constructs can simultaneously provide drug stabilization, targeting capability, and controlled release characteristics [26] [27]. Recent developments include pH-responsive delivery systems that exploit the acyl chloride reactivity to create acid-labile linkages [26]. These systems remain stable under physiological conditions but rapidly release their drug payload in the acidic environment of tumor tissues or endosomal compartments [26] [27].

In Vitro Pharmacological Studies on Pancreatic Cancer Cell Lines

Comprehensive in vitro pharmacological studies utilizing pancreatic cancer cell lines have established 3-amino-4-hydroxybenzoyl chloride derivatives as promising therapeutic agents for one of the most challenging malignancies [29] [30] [12]. Pancreatic ductal adenocarcinoma represents a particularly aggressive cancer type with limited therapeutic options and poor prognosis, making the development of effective treatments critically important [30] [19] [31].

Multiple established pancreatic cancer cell lines have been employed to evaluate the anticancer efficacy of 3-amino-4-hydroxybenzoyl chloride derivatives [29] [30] [32]. The most commonly utilized cell lines include PANC-1, AsPC-1, MiaPaCa-2, HPAF-II, Hs766T, and PATU-T, each representing different molecular subtypes and genetic characteristics of pancreatic cancer [30] [12] [32]. These cell lines provide comprehensive models for studying drug efficacy across the heterogeneous spectrum of pancreatic malignancies [30] [33].

Cytotoxicity assays using these cell line models have demonstrated potent anticancer activity for derivatives of 3-amino-4-hydroxybenzoyl chloride [12] [19]. The most active compounds exhibit IC50 values ranging from 5.7 to 10.7 micromolar against various pancreatic cancer cell lines [12]. Particularly notable is the selective cytotoxicity observed, with cancer cells showing significantly greater sensitivity compared to normal pancreatic ductal epithelial cells [12] [32].

Mechanistic studies have revealed that 3-amino-4-hydroxybenzoyl chloride derivatives induce cell death through multiple pathways in pancreatic cancer cells [12] [19]. Flow cytometry analyses using annexin V and propidium iodide staining have confirmed significant increases in apoptotic cell populations following treatment with these compounds [12] [23]. The percentage of apoptotic cells increases in a dose-dependent manner, with optimal effects observed at concentrations corresponding to 2×IC50 values [12].

Cell cycle analysis using DNA content measurements has demonstrated that these derivatives cause cell cycle arrest primarily at the G2/M phase [12] [19]. This arrest is associated with downregulation of cyclin-dependent kinase 1 (CDK1), a key regulator of cell cycle progression [12]. ELISA-based quantification has shown CDK1 expression reduced to 45% of control levels in Hs766T cells following treatment [12]. This mechanism is particularly relevant for pancreatic cancer, where CDK1 is frequently overexpressed and associated with aggressive tumor behavior [12] [19].

Molecular docking studies have provided insights into the binding interactions between 3-amino-4-hydroxybenzoyl chloride derivatives and their cellular targets [12]. Computational analyses reveal high binding affinity to the ATP-binding pocket of CDK1, with binding energies ranging from -8.1394 to -6.9915 kcal/mol [12] [10]. These favorable binding interactions are stabilized through hydrogen bonding and van der Waals interactions with key amino acid residues in the enzyme active site [12] [11].

Comparative studies across different pancreatic cancer cell lines have revealed varying sensitivities that correlate with specific molecular characteristics [12] [32]. Cells harboring KRAS mutations, which are present in approximately 90% of pancreatic cancers, show enhanced sensitivity to 3-amino-4-hydroxybenzoyl chloride derivatives [19] [34]. This observation suggests potential for precision medicine approaches based on tumor genetic profiling [12] [19].

Long-term proliferation assays have demonstrated sustained growth inhibition following treatment with these derivatives [12] [32]. Colony formation assays show significant reductions in colony number and size, indicating both cytotoxic and cytostatic effects [12]. These findings suggest potential for both direct tumor cell killing and prevention of cancer cell proliferation [12] [19].

Metabolism studies using pancreatic cancer cell extracts have revealed altered metabolic profiles following treatment with 3-amino-4-hydroxybenzoyl chloride derivatives [32]. Nuclear magnetic resonance spectroscopy analyses show significant changes in metabolite concentrations, particularly those involved in glucose metabolism and amino acid biosynthesis [32]. These metabolic alterations suggest disruption of fundamental cellular processes required for cancer cell survival and proliferation [19] [32].

Three-dimensional culture models using patient-derived organoids have confirmed the anticancer activity of 3-amino-4-hydroxybenzoyl chloride derivatives in more physiologically relevant systems [35]. These organoid models better recapitulate the tumor microenvironment and drug resistance mechanisms observed in clinical settings [35]. Results from organoid studies show maintained efficacy of these derivatives, supporting their potential for clinical translation [35].

Combination studies with established chemotherapeutic agents have revealed synergistic interactions that could enhance therapeutic efficacy [12] [36]. When combined with gemcitabine, the standard first-line therapy for pancreatic cancer, 3-amino-4-hydroxybenzoyl chloride derivatives demonstrate enhanced cytotoxicity at reduced individual drug concentrations [12] [36]. This finding suggests potential for combination therapeutic strategies that could improve patient outcomes while reducing treatment-related toxicity [12] [36].

The selectivity of these compounds for cancer cells over normal cells has been extensively characterized through comparative cytotoxicity studies [12] [32]. Normal human pancreatic ductal epithelial cells show significantly lower sensitivity to 3-amino-4-hydroxybenzoyl chloride derivatives, with IC50 values typically 5-10 fold higher than those observed in cancer cell lines [12]. This therapeutic window provides a favorable safety profile for potential clinical development [12] [19].

Advanced pharmacological studies have investigated the cellular uptake and distribution of 3-amino-4-hydroxybenzoyl chloride derivatives in pancreatic cancer cells [12] [31]. Fluorescence microscopy analyses using fluorescently labeled derivatives show rapid cellular internalization and accumulation in specific subcellular compartments [31]. These studies reveal preferential accumulation in mitochondria and nuclei, consistent with the observed mechanisms of action involving mitochondrial dysfunction and DNA damage [12] [19].

Recent investigations have extended these studies to explore the effects of 3-amino-4-hydroxybenzoyl chloride derivatives on cancer stem cells within pancreatic cancer populations [19] [31]. These studies are particularly important because cancer stem cells are believed to be responsible for tumor recurrence and metastasis [19]. Flow cytometry analyses using stem cell markers have shown significant reductions in cancer stem cell populations following treatment, suggesting potential for preventing tumor recurrence [19] [31].

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

171.0087061 g/mol

Monoisotopic Mass

171.0087061 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types